molecular formula C7H8N2O B1317610 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1112193-37-9

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No. B1317610
CAS RN: 1112193-37-9
M. Wt: 136.15 g/mol
InChI Key: LTWFBZQFHPDLNU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound . It is a solid substance with the empirical formula C7H8N2O and a molecular weight of 136.15 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as pyrido[3,2-b][1,4]benzoxazines and pyrido[3,2-b][1,4]benzothiazines have been synthesized by base-mediated reactions of substituted 2-chloro-3-nitropyridines with o-amino(thio)phenols .


Molecular Structure Analysis

The SMILES string representation of this compound is C1COc2ncccc2N1 . The InChI key is LTWFBZQFHPDLNU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 136.15 .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones, closely related to 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine, have been synthesized using a one-pot annulation method. This process involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, leveraging cesium carbonate in refluxing acetonitrile. A key feature of this synthesis is the Smiles rearrangement of the initial O-alkylation product, followed by cyclization (Cho et al., 2003).

  • Synthesis of Pyrido-Oxazine Derivatives : Another study focused on the synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds. The process involved the reaction of 2-chloro-3-pyridol with chloroacetamides, which underwent Smiles rearrangement to form pyrido[2,3-b][1,4]oxazinones (Gim et al., 2007).

  • Synthesis from Fluorinated Pyridines : Pyrido[2,3-b][1,4]oxazine systems were also synthesized from highly fluorinated pyridine derivatives. These were created through annelation reactions with nitrogen and oxygen-centered difunctional nucleophiles via sequential regioselective nucleophilic aromatic substitution processes (Sandford et al., 2014).

Potential for Pharmaceutical Applications

  • Scaffolding for Drug Development : The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives demonstrates potential applications in pharmaceuticals. These derivatives were obtained from reactions involving 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, suggesting their utility in creating complex molecular structures for drug development (Arrault et al., 2002).

  • on synthesizing novel heterocyclic systems incorporating the pyrido-oxazine structure. For instance, the synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives involved a one-pot synthesis from 1,4-dihydropyridines. This process highlights the potential for creating diverse and complex bicyclic heterocycles, which could be significant in medicinal chemistry (Kumar et al., 2011).
  • Synthesis of Nitro Pyrido-Oxazines : Another study explored the synthesis of 3-Nitro-10H-pyrido[3,2-b][1,4]benzoxazines and dipyrido[2,3-e:3’,2’-b][1,4]oxazine, which was achieved by reacting 2-chloro-3,5-dinitropyridine with various o-aminophenols. This demonstrates the versatility of the pyrido-oxazine framework in synthesizing new heterocyclic systems with potential biological activities (Bastrakov et al., 2016).

Advanced Synthesis Techniques and Applications

  • Efficient Synthetic Processes : Research on novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives presented an efficient synthesis technique. This involved the condensation of ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate with oxazine diones, leading to bis-functionalized 1,4-diazepines. Such techniques showcase the potential for pyrido-oxazine structures in creating libraries of novel compounds for various applications (El Bouakher et al., 2013).

  • Synthesis of Disubstituted Pyrido-Oxazines : A study focusing on pyrido[2,3-b][1,4]oxazines from 6-substituted 3-nitro-2-pyridones revealed a new method consisting of O-alkylation and reductive cyclization. This method is crucial for producing pyridoxazines with specific carbon substituents, demonstrating the adaptability of pyrido-oxazine chemistry in synthesizing targeted molecular structures (Nishiwaki et al., 2009).

properties

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFBZQFHPDLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568645
Record name 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1112193-37-9
Record name 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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Synthesis routes and methods I

Procedure details

Using 1H-pyrido[2,3-b][1,4]oxazin-2-one (0.3 g, 2 mmol) and borane-THF (8 mL of a 1M solution in THF, 8 mmol) in THF (20 mL) to yield the title compound as a yellow solid (180 mg, 66%). δH (CDCl3) 3.38-3.46 (2H, m), 3.85 (1H, br s), 4.38-4.45 (2H, m), 6.74 (1H, dd, J 7.7, 4.9 Hz), 6.83-6.88 (1H, m), 7.61 (1H, dd, J 4.7, 1.5 Hz).
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66%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1H-pyrido[2,3-b][1,4]oxazin-2-one (113 mg, 0.75 mmol) was dissolved in tetrahydrofuran (3.5 ml) and then cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (1.5 ml, 1.5 mmol) was added thereto dropwise. After stirring for 2 hours at room temperature, 0.1 ml of water, 0.2 ml of 10% aqueous solution of sodium hydroxide, and 0.3 ml of water were added in this order under stirring. After filtering precipitates, the filtrate was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain colorless liquid (90 mg, 88%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 2
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 3
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 4
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2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 5
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2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 6
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine

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